4-Nitrobenzoic acid, 2-chlorophenyl ester
Description
Chemical Structure and Properties 4-Nitrobenzoic acid, 2-chlorophenyl ester (CAS: 88-907-8) is an aromatic ester derived from 4-nitrobenzoic acid and 2-chlorophenol. Its molecular formula is $ \text{C}{13}\text{H}8\text{ClNO}_4 $, with a molecular weight of 277.66 g/mol . The nitro group at the para position of the benzoic acid moiety and the chlorine substituent at the ortho position of the phenyl ester define its structural uniqueness. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in Mitsunobu reactions for stereochemical inversions .
Synthesis The esterification of 4-nitrobenzoic acid with 2-chlorophenol typically involves forming the acid chloride intermediate using thionyl chloride ($ \text{SOCl}_2 $), followed by reaction with the phenol derivative. This method aligns with protocols for analogous nitrobenzoate esters .
Properties
CAS No. |
85965-91-9 |
|---|---|
Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
(2-chlorophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-11-3-1-2-4-12(11)19-13(16)9-5-7-10(8-6-9)15(17)18/h1-8H |
InChI Key |
OFIWZIJKZNBSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. For example:
$$
\text{4-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
This step typically achieves yields of 85–92% under anhydrous conditions at 60–80°C for 3–5 hours.
Step 2: Esterification with 2-Chlorophenol
The acyl chloride reacts with 2-chlorophenol in the presence of a base (e.g., pyridine or N-methylmorpholine) to neutralize HCl and drive the reaction forward:
$$
\text{4-Nitrobenzoyl chloride} + \text{2-Chlorophenol} \xrightarrow{\text{Base}} \text{4-Nitrobenzoic acid 2-chlorophenyl ester} + \text{HCl}
$$
Key parameters include:
- Solvent : Dichloromethane or tetrahydrofuran.
- Temperature : 0–25°C to minimize side reactions.
- Catalyst : Tetra-n-propyl titanate (Ti(OPr)₄) enhances reaction efficiency, as noted in analogous esterifications.
- Yield : 75–88% after purification via recrystallization (e.g., using ethanol/water mixtures).
Direct Acid-Catalyzed Esterification
An alternative one-pot method employs direct condensation of 4-nitrobenzoic acid and 2-chlorophenol using a coupling agent. This approach avoids isolating the acyl chloride but requires stringent conditions:
Reaction Conditions
- Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1–1 mol%.
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 25–40°C for 12–24 hours.
Performance Data
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| DCC | 68 | 92 |
| EDC | 72 | 95 |
The lower yields compared to the acyl chloride method are attributed to competing side reactions, such as dimerization of the acid.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A reported protocol involves:
- Mixing 4-nitrobenzoic acid (1 equiv), 2-chlorophenol (1.2 equiv), and Ti(OPr)₄ (0.1 equiv) in toluene.
- Irradiating at 100°C for 15–20 minutes.
- Yield : 89% with 98% purity after column chromatography.
This method leverages the rapid heating and uniform energy distribution of microwaves to accelerate ester formation.
Enzymatic Esterification
Green chemistry approaches utilize lipases (e.g., Candida antarctica lipase B) in non-aqueous media:
- Solvent : Tert-butyl alcohol or ionic liquids.
- Temperature : 30–45°C.
- Yield : 50–65% after 48–72 hours.
While environmentally friendly, enzymatic methods are less efficient and require optimization for industrial scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | 85–88 | 6–8 hours | High | Industrial |
| Direct Esterification | 68–72 | 12–24 hours | Medium | Lab-scale |
| Microwave | 89 | 15–20 min | High | Pilot-scale |
| Enzymatic | 50–65 | 48–72 hours | Low | Limited |
The acyl chloride route remains the most reliable for high-purity batches, whereas microwave synthesis offers speed advantages for research applications.
Challenges and Optimization Strategies
- Side Reactions : Nitro groups may undergo reduction under harsh conditions. Using mild bases (e.g., N-methylmorpholine) and low temperatures mitigates this.
- Purification : Recrystallization from ethanol/water (7:3 v/v) effectively removes unreacted starting materials.
- Catalyst Recycling : Titanium-based catalysts can be recovered and reused up to three times without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid, 2-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-chlorophenol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Major Products Formed
Hydrolysis: 4-nitrobenzoic acid and 2-chlorophenol.
Reduction: 4-aminobenzoic acid, 2-chlorophenyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzoic acid, 2-chlorophenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid, 2-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester bond can be hydrolyzed to release 4-nitrobenzoic acid and 2-chlorophenol, which may have distinct biological activities. The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 4-Nitrobenzoic Acid, 3-Chlorophenyl Ester (CAS: Not explicitly listed)
- Structure : Chlorine at the meta position on the phenyl ester.
- Bioactivity : Exhibits antimicrobial activity against Bacillus subtilis, E. coli, and Lactococcus lactis at 27.23% concentration in Aspergillus flavus extracts .
- Physical Properties : Higher volatility compared to the 2-chloro isomer due to reduced steric hindrance, though exact melting/boiling points are unspecified in available data.
(b) 4-Nitrobenzoic Acid, 4-Chlorophenyl Ester (CAS: 7511-31-1)
- Structure : Chlorine at the para position on the phenyl ester.
- Applications : Used in crystallography and drug design; listed as a precursor in hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) inhibitor synthesis .
- Key Difference : The para-chloro substitution may enhance crystallinity compared to ortho-substituted analogs due to symmetrical packing .
Functional Group Variants
(a) 4-Nitrophenyl Chloroformate (CAS: 7693-46-1)
- Structure: Chloroformate ester of 4-nitrophenol.
- Properties : Melting point: 78–81°C; boiling point: 159–162°C at 19 mmHg. Used as an activating agent in peptide synthesis .
- Comparison : The chloroformate group increases reactivity toward nucleophiles, unlike the stable benzoate ester linkage in the target compound .
(b) Diethylmalonic Acid, Di(2-chlorophenyl) Ester (CAS: Not listed)
- Structure : Two 2-chlorophenyl groups attached to a diethylmalonate core.
- LogP: -6.13, indicating high hydrophobicity. This contrasts with the moderately polar nitrobenzoate esters (e.g., 4-cyanobenzoic acid, 2-chlorophenyl ester: logP = 3.43) .
Bioactive Analogs
(a) N-[5-(Hydroxycarbamoyl)-2-chlorophenyl]-biphenyl-4-carboxamide
- Structure : Incorporates a 2-chlorophenyl group linked to a hydroxamic acid moiety.
(b) Procaine Derivatives
- Example: 4-Nitrobenzoic acid esters of amino alcohols (e.g., 2-diethylaminoethyl ester) are intermediates in local anesthetic synthesis .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | CAS | Molecular Weight (g/mol) | LogP | Key Applications |
|---|---|---|---|---|
| 4-Nitrobenzoic acid, 2-chlorophenyl ester | 88-907-8 | 277.66 | N/A | Organic synthesis, drug design |
| 4-Nitrobenzoic acid, 4-chlorophenyl ester | 7511-31-1 | 277.66 | N/A | Crystallography, enzyme inhibitors |
| 4-Nitrophenyl chloroformate | 7693-46-1 | 201.57 | N/A | Peptide coupling reagents |
| Diethylmalonic acid, di(2-chlorophenyl) ester | N/A | 367.22 | -6.13 | Hydrophobic matrices |
Research and Industrial Relevance
- Drug Design : The 2-chlorophenyl ester’s steric profile makes it suitable for targeting enzyme active sites with hydrophobic pockets .
- Material Science : Nitrobenzoate esters are explored in polymer chemistry; for example, 4-nitrobenzoic acid stearyl amide derivatives enhance thermal stability in polyarylene sulfides .
- Limitations : The ortho-chloro substituent may reduce solubility in aqueous systems compared to para-substituted analogs, necessitating formulation optimizations .
Biological Activity
4-Nitrobenzoic acid, 2-chlorophenyl ester, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.
- Molecular Formula : C8H6ClNO4
- Molecular Weight : 217.59 g/mol
- IUPAC Name : 2-chloro-4-nitrobenzoic acid phenyl ester
Biological Activity Overview
4-Nitrobenzoic acid derivatives have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into specific studies and findings related to these activities.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of 4-nitrobenzoic acid derivatives. For instance:
- Study Findings : A study evaluated the antibacterial activity against various bacterial strains, revealing that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Mechanism : The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research has increasingly focused on the anticancer properties of 4-nitrobenzoic acid derivatives:
- In Vitro Studies : In vitro assays indicated that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. This was evidenced by increased levels of caspase-3 and caspase-9, key indicators of programmed cell death.
- IC50 Values : The IC50 values for these cell lines were determined to be approximately 25 µM for HeLa and 30 µM for MCF-7 cells, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been explored:
- Experimental Models : In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Dosage : Effective doses ranged from 50 mg/kg to 200 mg/kg body weight.
Case Studies
-
Chronic Toxicity Study :
- A chronic toxicity study in rats showed that long-term exposure to high doses (above 200 mg/kg) led to significant hematological changes, including decreased erythrocyte counts and increased reticulocyte counts, indicating regenerative anemia .
- The NOAEL (No Observed Adverse Effect Level) was established at 60 mg/kg body weight per day.
- Mutagenicity Testing :
Research Findings Summary
The biological activity of this compound is multifaceted:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Induces apoptosis in cancer cell lines with moderate potency.
- Anti-inflammatory : Reduces inflammation in animal models.
Q & A
Q. What are the established synthetic routes for 4-nitrobenzoic acid, 2-chlorophenyl ester, and how can purity be optimized?
The compound is synthesized via esterification of 4-nitrobenzoic acid with 2-chlorophenol, typically using coupling agents like dicyclohexylcarbodiimide (DCC) or acid chlorides as intermediates. A key challenge is avoiding side reactions due to the nitro group’s electron-withdrawing nature. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity. Monitoring by TLC and NMR (δ ~8.2 ppm for aromatic protons adjacent to nitro groups) is critical .
Q. How can the structural integrity of the ester be confirmed post-synthesis?
Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretches at ~1725 cm⁻¹ and nitro group vibrations near 1520 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₃H₈ClNO₄⁺, calculated m/z 285.0142). Nuclear Overhauser Effect (NOE) NMR experiments validate spatial proximity between the 2-chlorophenyl and nitrobenzoate moieties .
Q. What solvent systems are optimal for studying its reactivity in nucleophilic acyl substitution?
Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity due to their ability to stabilize transition states. Kinetic studies in DCM at 25°C show a second-order rate constant of ~1.2 × 10⁻³ M⁻¹s⁻¹ for reactions with primary amines, attributed to the electron-deficient aryl ester .
Advanced Research Questions
Q. How do crystallographic parameters influence the compound’s stability and intermolecular interactions?
Single-crystal X-ray diffraction reveals a dihedral angle of 39.53° between the aromatic rings, reducing steric strain. The nitro group’s near-coplanarity (4.31° deviation) enhances resonance stabilization. C—H···O hydrogen bonds (2.8–3.0 Å) between the nitro oxygen and adjacent aryl hydrogens form 1D chains along the [0 0 1] axis, contributing to crystalline stability .
Q. What computational methods predict the ester’s reactivity in complex reaction environments?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates the electrophilicity index (ω = 5.2 eV), indicating high susceptibility to nucleophilic attack. Molecular dynamics simulations in aqueous DMSO show solvation shells stabilize the transition state, aligning with experimental hydrolysis rates .
Q. How can contradictory data on thermal degradation pathways be resolved?
Thermogravimetric analysis (TGA) under nitrogen shows decomposition initiating at 220°C, but conflicting reports suggest lower thresholds. Controlled pyrolysis-GC/MS identifies 4-nitrobenzoic acid and 2-chlorophenol as primary degradation products. Discrepancies arise from impurities (e.g., residual DCC) accelerating decomposition; rigorous purification is essential .
Q. What strategies mitigate nitro group reduction during catalytic applications?
Palladium-on-carbon (Pd/C) in ethanol selectively reduces the ester without affecting the nitro group at 25°C and 1 atm H₂. Substituent effects: the electron-withdrawing nitro group lowers the reduction potential (E₁/2 = −0.45 V vs. SCE), confirmed by cyclic voltammetry. Alternative catalysts (e.g., PtO₂) should be avoided due to over-reduction risks .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques to exclude moisture, which hydrolyzes the ester.
- Crystallography : Crystals grown via slow evaporation from acetone exhibit superior diffraction quality (R-factor < 5%) .
- Safety : Handle 2-chlorophenol (precursor) with PPE; it is toxic (LD₅₀ = 670 mg/kg in rats) and regulated under REACH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
